(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride
Description
This compound is a hydrochloride salt featuring an imidazole core substituted at the 4-position with a methanamine group and at the 1-position with a 2-(trifluoromethyl)benzyl moiety. Its molecular formula is C₁₂H₁₃F₃N₃·HCl, with a molecular weight of 299.71 g/mol (calculated). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for targeting receptors or enzymes .
Properties
IUPAC Name |
[1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)11-4-2-1-3-9(11)6-18-7-10(5-16)17-8-18;/h1-4,7-8H,5-6,16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBWZYDNIXHMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The derivatives of imidazole, such as (1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Cellular Effects
It is known that imidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression.
Biological Activity
(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride, a compound characterized by its trifluoromethyl group and imidazole structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological profiles, mechanisms of action, and potential therapeutic applications, supported by relevant data, case studies, and research findings.
- Molecular Formula : C12H13ClF3N3
- Molecular Weight : 291.7 g/mol
- CAS Number : 1439902-36-9
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Imidazole derivatives are known for their binding affinity to multiple receptors, which can lead to a range of pharmacological effects:
- Antiviral Activity : Some imidazole derivatives exhibit antiviral properties by inhibiting viral replication.
- Anticancer Effects : The compound has shown potential in targeting cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : It has been observed to modulate inflammatory pathways, potentially reducing chronic inflammation.
- Antimicrobial Activity : The compound displays activity against various bacterial strains, suggesting its utility in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in tumor cells | |
| Anti-inflammatory | Modulation of cytokine release | |
| Antimicrobial | Efficacy against Gram-positive bacteria |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis in A549 lung cancer cells. The mechanism involved the activation of caspases and downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In a recent investigation, the compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, affirming its potential as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest moderate absorption with a half-life conducive for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 1-benzyl-1H-imidazol-4-yl methanamine derivatives . Key structural variations in analogues include:
Key Observations :
- Trifluoromethyl Group : Enhances binding to hydrophobic pockets in receptors compared to methoxy or fluorine substituents .
- Positional Effects : Substitution at the 2-position (target compound) vs. 3-position () alters steric and electronic interactions with biological targets.
Adenosine Receptor Ligands
Compounds like 1-(1H-imidazol-2-yl)methanamine hydrochloride () are designed as adenosine receptor ligands. The target compound’s trifluoromethyl group may improve receptor affinity compared to non-fluorinated analogues, though direct activity data are unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
